tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a piperidine ring substituted with a tert-butyl group, an aminoethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and aminoethyl compoundsThe hydroxyl group can be introduced through oxidation reactions using appropriate oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to other functional groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions may introduce various functional groups such as alkyl or acyl groups .
Scientific Research Applications
Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate is unique due to its specific structural features, including the presence of both an aminoethyl group and a hydroxyl group on the piperidine ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
1367769-94-5 |
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Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.3 |
Purity |
95 |
Origin of Product |
United States |
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